molecular formula C12H13N3OS B7573520 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide

Cat. No.: B7573520
M. Wt: 247.32 g/mol
InChI Key: FYYPFDPEZNEUDG-UHFFFAOYSA-N
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Description

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is a synthetic heterocyclic compound offered for research purposes. This molecule features a quinoxaline moiety linked to a 1,4-thiazinane 1-oxide ring, a structure that may be of significant interest in medicinal chemistry and drug discovery. Quinoxaline derivatives are recognized for their diverse biological activities. Scientific literature indicates that compounds containing the quinoxaline scaffold have been investigated for their antimicrobial, anticancer, and antiparasitic properties . The 1,4-thiazine ring is another privileged structure in pharmaceutical sciences, with derivatives reported to exhibit antibacterial, antifungal, and antiproliferative activities . The integration of these two pharmacophores into a single molecule makes 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide a promising candidate for exploring new therapeutic agents. Potential research applications include investigating its mechanism of action as an enzyme inhibitor, screening for cytotoxic activity against various cell lines, and studying its efficacy in models of infectious disease. The N-oxide functional group can influence the redox properties and bioavailability of a molecule, which may be crucial for its biological activity . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and conduct all necessary safety assessments before use.

Properties

IUPAC Name

4-quinoxalin-2-yl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-17-7-5-15(6-8-17)12-9-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYPFDPEZNEUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide typically involves the reaction of quinoxaline derivatives with thiazinane precursors under specific conditions. One common method includes the use of a quinoxaline-2-carboxylic acid derivative, which is reacted with a thiazinane derivative in the presence of an oxidizing agent to form the desired oxide compound.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxides.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline or thiazinane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Higher oxides of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinoxaline and thiazinane derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structural components allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Reactions and Modifications
The compound can participate in several chemical reactions, including:

  • Oxidation : Can be oxidized to form higher oxides.
  • Reduction : Reduction can convert the oxide group to a hydroxyl group.
  • Substitution : Functional groups on the quinoxaline or thiazinane rings can be replaced with other groups.
Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxide, KMnO4Higher oxides
ReductionNaBH4, LiAlH4Hydroxyl derivatives
SubstitutionHalogens, alkylating agentsSubstituted derivatives

Biological Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide. Research indicates that derivatives exhibit significant activity against various bacterial strains. For instance, quinoxaline 1,4-di-N-oxide derivatives have shown minimum inhibitory concentrations (MIC) below 1 μg/mL against reference strains of Nocardia brasiliensis .

Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Quinoxaline derivatives have been linked to selective cytotoxicity against cancer cells while sparing normal cells. Studies indicate that certain derivatives induce apoptosis in tumor cells with poor survival prognosis .

Medicinal Applications

Drug Development
The unique properties of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide make it a candidate for drug development targeting various diseases:

  • Antituberculosis Agents : Quinoxaline derivatives have been explored for their efficacy against Mycobacterium tuberculosis.
  • Antiparasitic Agents : The compound has shown promise in treating parasitic infections such as malaria and leishmaniasis .

Industrial Applications

Material Science
In industrial applications, 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is utilized in the development of materials with specific properties such as catalysts and sensors. Its chemical stability and reactivity make it suitable for various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of quinoxaline derivatives against clinical isolates of Nocardia brasiliensis. The results demonstrated that specific esters of quinoxaline derivatives exhibited MIC values less than 1 µg/mL, indicating their potential as new antinocardial agents .

Case Study 2: Anticancer Activity

Research on quinoxaline derivatives revealed that certain compounds exhibited high cytotoxicity against acute myeloid leukemia cells. The EC50 values were significantly lower than those for non-tumor cells, suggesting selective targeting of cancerous tissues .

Mechanism of Action

The mechanism of action of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

2,2-Diethyl-1,4-thiazinane 1-Oxide Hydrochloride

Structure and Synthesis: This compound (CAS 1803587-51-0) consists of a 1,4-thiazinane 1-oxide core with diethyl substituents at the 2-position and a hydrochloride counterion. Unlike 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide, it lacks the fused quinoxaline ring system, simplifying its electronic profile.

Physicochemical Properties :

  • Molecular Weight : 211.76 g/mol
  • Key Functional Groups : Thiazinane 1-oxide, diethyl substituents, hydrochloride salt.

Applications : Primarily used in organic synthesis as a building block for more complex sulfur-containing heterocycles.

4-[4-(2-Ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane

Structure and Synthesis :
This compound (CAS 133467-41-1) features a 1,4-thiazinane 1,1-dioxide (sulfone) core substituted with a 4-(2-ethylhexoxy)phenyl group. The sulfone group increases oxidation state compared to the sulfoxide in the target compound, altering reactivity and stability.

Physicochemical Properties :

  • Molecular Weight: Not explicitly reported, but the bulky 2-ethylhexoxy substituent likely increases molecular weight significantly.
  • Key Functional Groups : Thiazinane 1,1-dioxide, aryl ether substituent.
  • Notable Features: The sulfone group enhances metabolic stability but reduces electrophilicity compared to sulfoxides. The aryl ether group contributes to UV absorption properties, as seen in related quinazolinones .

Applications: Potential use in materials science due to its UV-active aromatic system.

2-(3′-Phenyl-4′(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide (2a)

Structure and Synthesis: A close analog of the target compound, this molecule (synthesized in ) replaces the thiazinane 1-oxide with a thiazolidinone ring fused to the quinoxaline di-N-oxide.

Physicochemical Properties :

  • Molecular Weight: Not reported, but the thiazolidinone (cyclic thiourea) introduces hydrogen-bonding capability.
  • Key Functional Groups: Quinoxaline di-N-oxide, thiazolidinone.
  • Notable Features: The thiazolidinone ring may enhance antibacterial activity due to its resemblance to β-lactam antibiotics. However, the absence of a sulfur-oxygen bond in the thiazinane ring reduces sulfoxide-mediated redox activity .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Notable Properties
4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide Quinoxaline di-N-oxide, thiazinane sulfoxide Not explicitly reported Not available High electronic density, redox-active sulfur
2,2-Diethyl-1,4-thiazinane 1-oxide hydrochloride Diethyl-thiazinane sulfoxide, HCl salt 211.76 1803587-51-0 Lipophilic, synthetic intermediate
4-[4-(2-Ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane Thiazinane sulfone, aryl ether substituent Not reported 133467-41-1 UV-active, metabolically stable
2-(3′-Phenyl-4′(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide Quinoxaline di-N-oxide, thiazolidinone Not reported Not available Antimicrobial, hydrogen-bonding capability

Key Research Findings and Contrasts

  • Electronic Effects: The sulfoxide group in 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide exhibits redox activity absent in sulfone derivatives (e.g., 1,1-dioxido analogs) .
  • Bioactivity: Thiazolidinone-containing analogs (e.g., compound 2a) show enhanced antimicrobial activity compared to thiazinane derivatives, likely due to β-lactam mimicry .
  • Solubility : Diethyl-substituted thiazinane 1-oxide (CAS 1803587-51-0) demonstrates higher lipophilicity than aromatic hybrids, influencing pharmacokinetic profiles .
  • Spectroscopic Properties: Aryl-substituted thiazinanes (e.g., 4-[4-(2-ethylhexoxy)phenyl]-) exhibit strong UV absorption, similar to 2-styryl quinazolinones studied in .

Q & A

Basic: What are the established synthetic routes for 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide?

Methodological Answer:
The compound is synthesized via multi-step reactions involving quinoxaline precursors. A representative method includes:

  • Reacting substituted quinoxalinecarboxaldehyde-1,4-di-N-oxide derivatives with thioglycolic acid or iminothiazolidinone under reflux conditions (e.g., toluene at 85°C for 8 hours) .
  • Purification via silica gel column chromatography yields the final product. Key intermediates and reaction progress are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural elucidation employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm proton and carbon environments, particularly the N-oxide and thiazinane moieties.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve 3D conformation, as demonstrated in structurally related quinoxaline derivatives (e.g., substituted triazololoquinoxalines) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Cytotoxicity assays (e.g., MTT or CCK-8) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition studies (e.g., fluorescence polarization assays) to assess interactions with targets like TNF-α or IL-6 pathways, as seen in analogous quinoxaline di-N-oxide derivatives .

Advanced: How can synthetic yield be optimized for scale-up research?

Methodological Answer:

  • Reaction parameter tuning : Adjusting solvent polarity (e.g., DMF vs. toluene) and temperature to favor cyclization.
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate thiazinane ring formation.
  • Purification optimization : Gradient elution in column chromatography or recrystallization from ethanol/water mixtures .

Advanced: What structure-activity relationship (SAR) insights exist for quinoxaline-thiazinane hybrids?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂) on the quinoxaline ring enhance cytotoxicity but may reduce solubility.
  • Substituents on the thiazinane ring (e.g., cyclopropyl or ethynyl groups) influence binding affinity to biological targets, as observed in related pyridine N-oxide derivatives .

Advanced: What mechanisms underlie its interaction with biological targets?

Methodological Answer:

  • DNA intercalation : Planar quinoxaline moieties may intercalate into DNA, disrupting replication (observed in 4-nitroquinoline 1-oxide analogs) .
  • Enzyme inhibition : N-oxide groups participate in hydrogen bonding with catalytic residues (e.g., in kinases or oxidoreductases) .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) between sensitive and resistant cell lines.
  • Metabolic stability assays : Assess compound degradation in different cell cultures (e.g., liver microsome models) .

Advanced: Can nanoparticle delivery systems enhance its pharmacokinetics?

Methodological Answer:

  • Polymeric nanoparticles (e.g., PLGA) improve bioavailability by encapsulating the compound, as demonstrated for doxorubicin in 4-nitroquinoline 1-oxide studies .
  • Surface functionalization (e.g., PEGylation) extends circulation half-life and reduces off-target effects.

Advanced: How to model its binding interactions computationally?

Methodological Answer:

  • Molecular docking (AutoDock Vina) to predict interactions with enzyme active sites, using crystal structures from the Protein Data Bank (PDB).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time .

Advanced: What stability challenges arise under varying storage conditions?

Methodological Answer:

  • Thermal degradation studies : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity testing : Store samples in amber vials under inert gas (N₂) to prevent N-oxide reduction, as recommended in safety data sheets for related thiazinane derivatives .

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